4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid, also known by its IUPAC name, is a complex organic compound with significant relevance in medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that incorporates both an amino group and a methoxy-substituted dioxobutenoic acid moiety, which contributes to its potential biological activities.
This compound can be synthesized from readily available starting materials through various chemical reactions. It is often derived from the condensation of 4-aminobenzoic acid and methoxy-substituted dioxobutenoic acid derivatives under specific reaction conditions.
4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid falls under the classification of amino acids and derivatives. It is categorized as a benzoic acid derivative due to the presence of a benzoic acid functional group in its structure.
The synthesis of 4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid typically involves a multi-step process. One common method includes:
In an industrial context, more efficient methods such as continuous flow synthesis may be utilized to enhance yield and reduce production time. These methods are advantageous for scaling up production while maintaining product quality.
The molecular formula of 4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid is , with a molecular weight of approximately 264.23 g/mol. The compound features several functional groups including:
Molecular Data:
Property | Value |
---|---|
IUPAC Name | 4-{[(Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid |
InChI | InChI=1S/C12H12N2O5/c1-19-10(15)6-9(11(13)16)14-8-4-2-7(3-5-8)12(17)18/h2-6,14H,1H3,(H2,13,16)(H,17,18)/b9-6- |
InChI Key | RMRDKZJPZSBWLH-TWGQIWQCSA-N |
Isomeric SMILES | COC(=O)/C=C(/C(=O)N)\NC1=CC=C(C=C1)C(=O)O |
The compound undergoes various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new compounds for research purposes.
The mechanism of action for 4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-y]amino}benzoic acid involves its interaction with specific biological targets:
The physical properties include:
Relevant chemical properties include:
These properties are critical for understanding the behavior of the compound in various environments and applications.
The applications of 4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-y]amino}benzoic acid span several fields:
This compound's diverse applications highlight its significance in both research and industrial contexts.
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7